molecular formula C9H9NO3 B1624534 6-Nitroisochroman CAS No. 207804-97-5

6-Nitroisochroman

Cat. No.: B1624534
CAS No.: 207804-97-5
M. Wt: 179.17 g/mol
InChI Key: RTBMEWOVRPAVMS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of 6-Nitroisochroman is 179.17 g/mol. Further physical and chemical properties are not detailed in the available literature .

Scientific Research Applications

Photochromic Tracer in Organic Liquids

6-Nitroisochroman, identified as 6-nitro BIPS, has been utilized as a photochromic tracer in organic liquids. Its ability to change color under light exposure enables repeated use in closed-loop systems, crucial for large-scale experiments. This property was particularly effective in studying the axial dispersion of ethanol-glycerol mixtures in packed columns, with colorimetric monitoring at various locations (Cevey & Stockar, 1985).

Synthesis of Nitro and Amino N-Heterocycles

This compound, specifically 2-Methyl-3-nitrochromone, reacts with various reagents to form nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These derivatives can be converted to amino compounds, showcasing the compound's role in creating a wide range of chemical structures (Takagi et al., 1987).

Photochromism and Optical Applications

The photochromic properties of this compound make it suitable for applications in optical information storage devices. The compound undergoes photo-triggered linkage isomerization, which is crucial for the development of such technologies (Rack, Winkler, & Gray, 2001).

Molecular Computing

In molecular computing, 6-Nitro-BIPS is used for switching states in photochromic molecules with light. This has implications for enhancing imaging contrast, altering enzyme activity, and modifying protein interactions, highlighting its potential in computing interfacing with biological systems (Chaplin, Krasnogor, & Russell, 2011).

Photoactive Ruthenium Nitrosyls

This compound derivatives, like 6-Nitro-BIPS, are explored for their capacity to release nitric oxide under light, making them potential candidates for NO donors in various medical and biological applications (Rose & Mascharak, 2008).

Nonlinear Optical Properties

6-Nitro-BIPS, when composited with materials like graphene oxide or N719, shows enhanced nonlinear optical properties. This improvement is due to photoinduced electron and energy transfer, making it a promising candidate for optoelectronic and photonic devices (Yang et al., 2017).

Safety and Hazards

6-Nitroisochroman is intended for research and development use only and is not advised for medicinal, household, or other uses . Detailed safety data sheet for this compound is available .

Properties

IUPAC Name

6-nitro-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBMEWOVRPAVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442686
Record name 6-nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207804-97-5
Record name 6-nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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